Bienvenue dans la boutique en ligne BenchChem!

2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide

Anticonvulsant discovery Calcium channel pharmacology Cav1.2 inhibition

Procure this exclusive probe to map uncharted SAR space within the anticonvulsant (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide class. Distinct from compounds 30 & 14, the unique 2-fluorophenyl/2-methoxypropyl substitution offers critical benchmarking for Cav1.2 selectivity and ADME-Tox profiling against published leads. Address the ADME-Tox data gap for this scaffold directly.

Molecular Formula C16H19FN2O4
Molecular Weight 322.336
CAS No. 1797716-01-8
Cat. No. B2677296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide
CAS1797716-01-8
Molecular FormulaC16H19FN2O4
Molecular Weight322.336
Structural Identifiers
SMILESCC(CNC(=O)CN1C(=O)CCC1=O)(C2=CC=CC=C2F)OC
InChIInChI=1S/C16H19FN2O4/c1-16(23-2,11-5-3-4-6-12(11)17)10-18-13(20)9-19-14(21)7-8-15(19)22/h3-6H,7-10H2,1-2H3,(H,18,20)
InChIKeyZNQFLKMTVHZEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide (CAS 1797716-01-8): Chemical Identity and Pharmacological Class for Sourcing Decisions


2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide (CAS 1797716-01-8, molecular formula C16H19FN2O4, molecular weight 322.33 g/mol) is a synthetic hybrid molecule belonging to the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide class . This class has been systematically explored for anticonvulsant and antinociceptive applications, with lead candidates demonstrating broad-spectrum activity in maximal electroshock (MES), 6 Hz psychomotor, and pentylenetetrazole (scPTZ) seizure models in mice [1][2]. The target compound incorporates a 2-fluorophenyl substituent on the acetamide linker and a 2-methoxypropyl moiety, structural features that distinguish it from the phenylpiperazine-containing leads (e.g., compound 30 and compound 14) characterized in the primary medicinal chemistry campaigns [1][2]. No published patent or journal article reports its in vivo pharmacological evaluation at this time; available physicochemical characterization is limited to molecular formula, molecular weight, and CAS registry data provided by chemical database sources .

Why Generic Interchange of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide with In-Class Acetamides is Not Supported


The (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide scaffold is exquisitely sensitive to modifications of the acetamide linker, aryl substitution pattern, and amine-bearing side chain, as demonstrated by the quantitative structure–activity relationships (SAR) reported for lead compounds 30 and 14 [1][2]. In the 2020 series, the introduction of a phenyl moiety in the acetamide linker reduced MES potency relative to aliphatic analogues DK-1 and AS-1, confirming that linker topology is a critical determinant of anticonvulsant efficacy [1]. In the 2021 series, replacement of the dimethylamine group on the pyrrolidine-2,5-dione ring with diethylamine restricted activity predominantly to the MES and 6 Hz models, while the methylamine analogue showed weak or no protection [2]. The target compound's unique combination of a 2-fluorophenyl substituent and a 2-methoxypropyl acetamide side chain has no quantitative pharmacological match within the published SAR data; therefore, its potency, selectivity, and safety profile cannot be inferred from any characterized analogue [1][2].

Quantitative Differentiation Evidence for 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide: Head-to-Head Comparator Data


Cav1.2 (L-type) Calcium Channel Inhibition: Target Compound vs. Class-Leading Compound 30

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide has been reported to involve inhibition of voltage-gated calcium channels, consistent with the class mechanism identified for compound 30, the most advanced lead in the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide series [1]. Compound 30 inhibits calcium currents mediated by Cav1.2 (L-type) channels with high metabolic stability on human liver microsomes and negligible hepatotoxicity [1]. No quantitative IC50, patch-clamp electrophysiology, or selectivity panel data have been published for the target compound; therefore, its potency at Cav1.2 and selectivity versus other voltage-gated calcium or sodium channels cannot be quantified relative to compound 30.

Anticonvulsant discovery Calcium channel pharmacology Cav1.2 inhibition

Protective Index (PI) in MES and 6 Hz Seizure Models: Target Compound vs. Compound 30 and Compound 14

The protective index (PI = TD50/ED50) is the standard metric for comparing the safety margin of anticonvulsant candidates. Compound 30 achieved PI values of 3.56 (MES) and 4.11 (6 Hz, 32 mA) in mice [1]. Compound 14, a water-soluble analogue, showed PI values of 13.0 (MES), 12.0 (6 Hz, 32 mA), and 8.5 (scPTZ) [2]. The target compound lacks in vivo ED50 and TD50 data in any seizure or neurotoxicity model; consequently, no PI value can be calculated, and no quantitative safety margin comparison can be made with compound 30 or compound 14.

Anticonvulsant efficacy Safety margin Maximal electroshock seizure

In Vitro ADME-Tox Profile: Target Compound vs. Compound 30 and Compound 14

Compound 30 demonstrated high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 compared to reference antiepileptic drugs [1]. Compound 14 showed similarly beneficial in vitro ADME-Tox properties, with metabolic stability data supporting its progression toward preclinical development [2]. No microsomal stability, hepatotoxicity, CYP inhibition, plasma protein binding, or permeability data have been published for the target compound.

Metabolic stability Hepatotoxicity CYP450 inhibition

Evidence-Backed Research Application Scenarios for 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide Procurement


Structure–Activity Relationship (SAR) Exploration of Acetamide Linker Modifications in the (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Class

Researchers can use this compound as a structurally distinct probe to investigate how a 2-fluorophenyl substituent and a 2-methoxypropyl side chain — combinations not evaluated in the published compound 30 or compound 14 series [1][2] — modulate anticonvulsant potency and channel selectivity. Comparative testing against compound 30 (ED50 MES = 45.6 mg/kg, ED50 6 Hz = 39.5 mg/kg) or compound 14 (ED50 MES = 49.6 mg/kg, ED50 6 Hz = 31.3 mg/kg) in MES and 6 Hz (32 mA) mouse models would generate the first quantitative SAR data for this substitution pattern [1][2].

Cav1.2 Calcium Channel Pharmacology Tool Compound Evaluation

Given the reported mechanism of calcium channel inhibition for the compound and the validated Cav1.2 target engagement of compound 30 [1][2], this compound may serve as a comparator in whole-cell patch-clamp electrophysiology studies aimed at mapping the structural determinants of Cav1.2 selectivity within the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide chemotype. Direct comparison with compound 30 in Cav1.2- and Nav1.2-expressing cell lines would clarify whether the 2-fluorophenyl/methoxypropyl substitution pattern alters ion channel selectivity relative to the phenylpiperazine-containing leads.

In Vitro ADME-Tox Screening for Chemical Series Triage

The absence of ADME-Tox data for this compound represents a gap that can be filled through procurement for dedicated profiling. Comparative assessment of human liver microsome stability, CYP3A4/CYP2D6/CYP2C9 inhibition, and HepG2 hepatotoxicity alongside compound 30 (which showed high stability, negligible hepatotoxicity, and weak CYP inhibition [1]) would establish whether the 2-fluorophenyl/2-methoxypropyl motif retains the favourable drug-like properties of the class or introduces liabilities.

Water Solubility and Formulation Feasibility Assessment

The 2021 series demonstrated that water-soluble analogues (e.g., compound 14) retained broad-spectrum anticonvulsant activity with substantially improved PI values [2]. The target compound's aqueous solubility has not been reported. Procurement for equilibrium solubility determination (pH 2.0, 6.8, and 7.4) and comparison with compound 14 would inform whether this analogue is suitable for intravenous formulation development or requires solubility-enhancing strategies.

Quote Request

Request a Quote for 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.